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Compound of Interest

Compound Name: TG4-155

Cat. No.: B1682783 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selectivity profile of TG4-155, a

potent and selective antagonist of the Prostaglandin E2 (PGE2) receptor subtype 2 (EP2). The

information presented herein is intended to support further research and drug development

efforts targeting the EP2 receptor and its associated signaling pathways.

Core Data Presentation
The selectivity of TG4-155 has been primarily characterized through its inhibitory activity

against a panel of human prostanoid receptors. The following tables summarize the key

quantitative data obtained from Schild regression analysis and radioligand binding assays.

Table 1: Antagonist Potency (KB values) of TG4-155 at
Human Prostanoid Receptors
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Receptor Schild KB (nM) Fold Selectivity vs. EP2

EP2 1.3 - 2.4[1] -

DP1 34.5[1] ~14-26

EP1 2100 >875

EP3 10,000 >4166

EP4 11,400 >4750

FP 10,000 >4166

IP 1320 >550

TP 910 >379

KB values were determined using cell-based functional assays.

Table 2: Binding Affinity (Ki) of TG4-155 for the Human
EP2 Receptor

Parameter Value (nM)

Ki 9.9 - 15

Ki value was determined by radioligand binding assay.

Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.

Schild Regression Analysis for Functional Antagonism
This protocol is used to determine the equilibrium dissociation constant (KB) of a competitive

antagonist.

Objective: To quantify the potency and determine the mode of antagonism of TG4-155 at the

EP2 receptor.
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Cell Line: Human prostate cancer cell line PC3, which endogenously expresses the EP2

receptor, or C6-glioma cells overexpressing the human EP2 receptor (C6G-EP2).

Materials:

PC3 or C6G-EP2 cells

Cell culture medium (e.g., DMEM/F12) with appropriate supplements

TG4-155

EP2 receptor agonist (e.g., Butaprost or PGE2)

Assay buffer

cAMP assay kit

Procedure:

Cell Culture: Culture PC3 or C6G-EP2 cells in appropriate medium until they reach the

desired confluency.

Cell Seeding: Seed the cells into multi-well plates at a predetermined density.

Antagonist Incubation: Pre-incubate the cells with varying concentrations of TG4-155 (e.g.,

0.01, 0.1, 1 µM) or vehicle for 5-10 minutes at 37°C.

Agonist Stimulation: Add increasing concentrations of an EP2 agonist (e.g., butaprost) to the

wells and incubate for 40 minutes to induce cAMP production.

cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using

a suitable cAMP assay kit (e.g., TR-FRET based).

Data Analysis:

Construct dose-response curves for the agonist in the presence and absence of different

concentrations of TG4-155.
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Determine the EC50 value for the agonist from each curve.

Calculate the dose ratio (DR) for each antagonist concentration using the formula: DR =

EC50 (in presence of antagonist) / EC50 (in absence of antagonist).

Generate a Schild plot by plotting log(DR-1) versus the logarithm of the molar

concentration of TG4-155.

The x-intercept of the linear regression of the Schild plot provides the pA2 value, from

which the KB can be calculated (KB = 10-pA2). A slope of approximately 1 indicates

competitive antagonism.

Competitive Radioligand Binding Assay
This protocol is used to determine the binding affinity (Ki) of an unlabeled compound by

measuring its ability to displace a labeled ligand from its receptor.

Objective: To determine the affinity of TG4-155 for the human EP2 receptor.

Materials:

Cell membranes prepared from cells overexpressing the human EP2 receptor.

Radiolabeled ligand specific for the EP2 receptor (e.g., [3H]-PGE2).

Unlabeled TG4-155

Binding buffer

Wash buffer

Glass fiber filters

Scintillation fluid

Scintillation counter

Procedure:
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Reaction Setup: In a multi-well plate, combine the cell membranes, a fixed concentration of

the radiolabeled ligand, and a range of concentrations of unlabeled TG4-155.

Incubation: Incubate the mixture at a specific temperature (e.g., 30°C) for a defined period

(e.g., 60 minutes) to allow binding to reach equilibrium.

Separation of Bound and Free Ligand: Rapidly filter the incubation mixture through glass

fiber filters using a cell harvester. The filters will trap the cell membranes with the bound

radioligand.

Washing: Wash the filters with ice-cold wash buffer to remove any unbound radioligand.

Radioactivity Measurement: Place the filters in scintillation vials with scintillation fluid and

measure the radioactivity using a scintillation counter.

Data Analysis:

Plot the percentage of specific binding of the radioligand against the logarithm of the

concentration of TG4-155.

Determine the IC50 value (the concentration of TG4-155 that inhibits 50% of the specific

binding of the radioligand) from the resulting competition curve.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

cAMP Functional Assay
This protocol is used to measure the functional consequence of receptor activation or inhibition

by quantifying the intracellular levels of the second messenger cyclic AMP (cAMP).

Objective: To assess the antagonist activity of TG4-155 by measuring its ability to block

agonist-induced cAMP production.

Cell Line: PC3 cells or other cells endogenously or recombinantly expressing the EP2 receptor.

Materials:
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PC3 cells

Cell culture medium

TG4-155

EP2 receptor agonist (e.g., butaprost)

Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.

Cell lysis buffer

cAMP immunoassay kit (e.g., ELISA or TR-FRET based)

Procedure:

Cell Seeding: Seed cells into a multi-well plate and allow them to adhere.

Pre-treatment: Pre-treat the cells with a PDE inhibitor for a specified time to inhibit cAMP

degradation.

Antagonist Incubation: Incubate the cells with various concentrations of TG4-155 or vehicle

for 5-10 minutes.

Agonist Stimulation: Add an EP2 agonist (e.g., butaprost) at a concentration that elicits a

submaximal response (e.g., EC80) and incubate for a defined period (e.g., 40 minutes).

Cell Lysis: Terminate the stimulation and lyse the cells to release intracellular cAMP.

cAMP Quantification: Measure the cAMP concentration in the cell lysates using a competitive

immunoassay kit according to the manufacturer's instructions.

Data Analysis:

Normalize the data to the response induced by the agonist alone.

Plot the percentage of inhibition of the agonist response versus the logarithm of the TG4-
155 concentration to determine the IC50 value.
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Signaling Pathways and Experimental Workflows
The following diagrams, generated using the DOT language, visualize the key signaling

pathway modulated by TG4-155 and the general workflow for its characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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